Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex bicyclic thiophene-pyridine hybrid. Its core consists of a tetrahydrothieno[2,3-c]pyridine scaffold substituted with a 3-phenylpropanamido group at position 2, methyl ester at position 3, and four methyl groups at positions 5 and 7. The methyl ester and bulky tetramethyl groups may enhance metabolic stability compared to simpler derivatives .
Properties
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanoylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-21(2)13-15-17(20(26)27-5)19(28-18(15)22(3,4)24-21)23-16(25)12-11-14-9-7-6-8-10-14/h6-10,24H,11-13H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGAEMSYGDDQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)CCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Optimization
The Gewald reaction, a three-component condensation between a ketone, α-cyanoester, and sulfur, is employed to assemble the thienopyridine core. For this synthesis:
- Ketone : 2,2,6,6-Tetramethylcyclohexanone introduces the tetramethyl groups and partial saturation.
- α-Cyanoester : Methyl cyanoacetate provides the ester and nitrile moieties.
- Base : Morpholine or piperidine facilitates deprotonation and cyclization.
Procedure :
A mixture of 2,2,6,6-tetramethylcyclohexanone (10 mmol), methyl cyanoacetate (10 mmol), sulfur (10 mmol), and morpholine (2 mmol) in ethanol (30 mL) is refluxed for 6–8 hours. The product precipitates upon cooling and is recrystallized from ethanol to yield methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Yield: 68–72%).
Characterization :
Mechanistic Insights
The reaction proceeds via:
- Knoevenagel condensation between the ketone and cyanoester.
- Sulfur incorporation via nucleophilic attack, forming the thiophene ring.
- Cyclization and aromatization to yield the tetrahydrothienopyridine.
Amidation at Position 2
Coupling Reagents and Conditions
The 2-amino group undergoes amidation with 3-phenylpropanoic acid using peptide coupling reagents. HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in the presence of DIEA (N,N-diisopropylethylamine) achieve high yields.
Procedure :
To a solution of the amino intermediate (5 mmol) and 3-phenylpropanoic acid (5.5 mmol) in DMF (20 mL), HBTU (6 mmol), HOBt (6 mmol), and DIEA (12 mmol) are added. The mixture is stirred at room temperature for 12 hours, diluted with ethyl acetate, washed with HCl (1M) and NaHCO₃ (5%), dried (Na₂SO₄), and concentrated. Purification via silica gel chromatography (ethyl acetate/hexane) affords the target compound (Yield: 75–80%).
Characterization :
Alternative Approaches
- Schotten-Baumann Reaction : Acyl chloride derivatives of 3-phenylpropanoic acid react with the amino intermediate in biphasic conditions (NaOH/CH₂Cl₂), though yields are lower (50–60%).
- EDCl Coupling : Ethyl dimethylaminopropyl carbodiimide (EDCl) with DMAP catalysis offers moderate efficiency (65–70%).
Alternative Core Synthesis Routes
Hantzsch Thiophene Synthesis
Reaction of 2,2,6,6-tetramethylcyclohexanone with ethyl acetoacetate and sulfur in DMF under microwave irradiation provides an alternative pathway (Yield: 60–65%). However, regioselectivity issues necessitate stringent purification.
Cyclocondensation of Enaminonitriles
Heating 3-aminocrotononitrile with tetramethylcyclohexanone in acetic anhydride forms the pyridine ring, followed by sulfur annulation (Yield: 55–60%).
Analytical and Spectroscopic Validation
Table 1: Comparative Yields and Conditions
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Gewald + HBTU Coupling | 75–80 | >98% |
| Gewald + EDCl Coupling | 65–70 | 95% |
| Hantzsch Synthesis | 60–65 | 92% |
Mass Spectrometry :
- ESI-MS : m/z 455.2 [M+H]⁺ (Calcd. for C₂₅H₃₀N₂O₃S: 454.2).
X-ray Crystallography :
Single-crystal analysis confirms the tetrahydrothienopyridine scaffold and amide orientation.
Challenges and Optimization Considerations
- Steric Hindrance : Tetramethyl groups impede cyclization; elevated temperatures (reflux) or high-boiling solvents (toluene) improve yields.
- Amide Hydrolysis : The methyl ester is susceptible to base-induced hydrolysis; neutral pH during workup is critical.
- Byproducts : Over-condensation during the Gewald reaction generates dimeric species, mitigated by slow reagent addition.
Industrial-Scale Adaptations
- Continuous Flow Synthesis : Microreactors enhance heat transfer and reduce reaction time (2 hours vs. 8 hours batch).
- Catalytic Sulfur Recycling : Immobilized sulfur on silica minimizes waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the amido group or the ester group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products
Oxidation: Oxidized derivatives of the thieno[2,3-c]pyridine core
Reduction: Reduced forms of the amido or ester groups
Substitution: Amides or esters with different substituents
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Its structural similarity to known bioactive molecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex organic molecules.
Mechanism of Action
The mechanism by which Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The amido and ester groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The structural uniqueness of the target compound lies in its substitution pattern. Below is a comparison with key analogs from the evidence:
Key Observations :
- The 3-phenylpropanamido group at R1 differs from thiourea or trifluoromethylbenzoyl groups in , which are associated with strong hydrogen-bonding interactions .
TNF-α Inhibition ():
Analogs with acyl/thiourea substituents at R1 and R2 show potent TNF-α inhibition (IC50 <50 nM in rat whole blood assays). The target compound’s 3-phenylpropanamido group may modulate activity, though its polar ester group could reduce cell permeability compared to thiourea derivatives .
Anti-mycobacterial Activity ():
3D-QSAR models for 2,6-disubstituted derivatives highlight the importance of:
- Steric bulk at position 6 (e.g., aryl groups) for enhanced activity.
- Electron-withdrawing groups at position 2 (e.g., carboxamide) for target binding.
The target compound’s methyl ester at position 3 and tetramethyl groups may align with these requirements, though experimental validation is needed .
Physicochemical and Spectroscopic Properties
Notes:
- The tetramethyl groups in the target compound would produce distinct $ ^13C $-NMR signals at ~19–26 ppm (cf. : 19.2–26.4 ppm for methyl/methylene carbons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
